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molecular formula C15H11ClN2 B8531965 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B8531965
M. Wt: 254.71 g/mol
InChI Key: GMHWCSDGOQJWCQ-UHFFFAOYSA-N
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Patent
US08618119B2

Procedure details

Under argon, 500 mg (2.12 mmol) of the compound from Example 16A, 0.57 ml (4.25 mmol) of isopentyl nitrite and 571 mg (4.25 mmol) of copper(II) chloride in 21 ml of tetrahydrofuran were heated under reflux for 6 h. After cooling, 1 N hydrochloric acid was added and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with water and a saturated aqueous sodium chloride solution, dried over magnesium sulfate and freed from the solvent on a rotary evaporator. The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
571 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]=[C:6]2[CH2:8][CH2:9][CH2:10][C:5]2=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]=1[C:17]#[N:18].N(OCCC(C)C)=O.[ClH:27]>O1CCCC1.[Cu](Cl)Cl>[Cl:27][C:2]1[N:7]=[C:6]2[CH2:8][CH2:9][CH2:10][C:5]2=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]=1[C:17]#[N:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C(=C2C(=N1)CCC2)C2=CC=CC=C2)C#N
Name
Quantity
0.57 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
571 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
freed from the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (column: YMC GEL ODS-AQ S-5, 15 μm; mobile phase gradient: acetonitrile/water 10:90→95:5)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C2C(=N1)CCC2)C2=CC=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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